N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and methoxyphenyl groups that can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives are reacted with suitable electrophiles.
Final Coupling: The final step involves coupling the quinazolinone derivative with 2-(4-methoxyphenyl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to quinones under strong oxidizing conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to the biological activity of the quinazolinone core, which is known to exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Pharmacology: It can be investigated for its pharmacokinetic and pharmacodynamic properties to understand its potential as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is unique due to the combination of the quinazolinone core and the methoxyphenyl groups, which can impart distinct biological and chemical properties. This combination can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and various acylating agents. A common synthetic route involves the formation of the quinazoline core followed by acetamide formation. The reaction conditions are crucial for achieving high yields and purity.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. This compound has shown promising results against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit key protein kinases involved in tumor progression, including:
- Epidermal Growth Factor Receptor (EGFR)
- Fibroblast Growth Factor Receptor (FGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These interactions lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
Research has also demonstrated that quinazoline derivatives exhibit antimicrobial properties. The compound has been evaluated against several bacterial strains, showing significant inhibitory effects. For instance, derivatives containing the quinazoline moiety have been reported to possess broad-spectrum antibacterial and antifungal activities .
Anticonvulsant Effects
Some studies suggest that compounds with similar structural characteristics may have anticonvulsant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Case Studies
- Antitumor Activity : A study evaluated a series of quinazoline derivatives, including this compound, against various human cancer cell lines (e.g., K562 and HL-60). Results showed a significant reduction in cell viability at nanomolar concentrations, indicating potent antitumor activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar quinazoline derivatives. In vitro tests revealed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting their potential as new antimicrobial agents .
Research Findings Summary Table
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-20-11-7-18(8-12-20)15-16-27-24(30)17-29-25(19-9-13-21(33-2)14-10-19)28-23-6-4-3-5-22(23)26(29)31/h3-14,25,28H,15-17H2,1-2H3,(H,27,30) |
InChI Key |
WCNYTKMTUZDOOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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